molecular formula C17H18N4O2S B2600470 N-[(oxolan-2-yl)methyl]-2-{[1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl}acetamide CAS No. 671199-20-5

N-[(oxolan-2-yl)methyl]-2-{[1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl}acetamide

Cat. No.: B2600470
CAS No.: 671199-20-5
M. Wt: 342.42
InChI Key: PKLMPDLHXVISEE-UHFFFAOYSA-N
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Description

This compound features a [1,2,4]triazolo[4,3-a]quinoline core linked via a sulfanyl group to an acetamide moiety substituted with an oxolan-2-ylmethyl group. The triazoloquinoline scaffold is known for intercalating with DNA and inhibiting topoisomerase II (TopoII), a mechanism relevant to anticancer activity . The oxolane (tetrahydrofuran) substituent may enhance solubility or modulate pharmacokinetics compared to bulkier aromatic groups.

Properties

IUPAC Name

N-(oxolan-2-ylmethyl)-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2S/c22-16(18-10-13-5-3-9-23-13)11-24-17-20-19-15-8-7-12-4-1-2-6-14(12)21(15)17/h1-2,4,6-8,13H,3,5,9-11H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKLMPDLHXVISEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)CSC2=NN=C3N2C4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(oxolan-2-yl)methyl]-2-{[1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl}acetamide typically involves multiple steps. One common method includes the formation of the triazoloquinoline core followed by the introduction of the oxolan-2-ylmethyl group. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

N-[(oxolan-2-yl)methyl]-2-{[1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce different alkyl or aryl groups.

Scientific Research Applications

N-[(oxolan-2-yl)methyl]-2-{[1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl}acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[(oxolan-2-yl)methyl]-2-{[1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl}acetamide involves its interaction with specific molecular targets. The triazoloquinoline moiety can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of immune responses .

Comparison with Similar Compounds

Critical Research Findings and Trends

Triazolo-Fused Cores vs. Activity: The [1,2,4]triazolo[4,3-a]quinoline scaffold in the target compound balances DNA intercalation and enzyme inhibition, whereas bis-triazoloquinoxalines prioritize TopoII inhibition at the expense of synthetic complexity. Quinazolinones diverge mechanistically, suggesting the target compound’s triazoloquinoline core is critical for anticancer activity.

Substituent Effects: Oxolane vs. Sulfanyl Linker: Essential for maintaining hydrogen bonding with TopoII’s catalytic tyrosine residue .

Synthetic Accessibility: The target compound’s synthesis likely requires coupling triazoloquinoline-thiols with bromoacetamides under basic conditions , whereas simpler triazole derivatives are synthesized via one-pot cyclization .

Biological Activity

N-[(oxolan-2-yl)methyl]-2-{[1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl}acetamide is a compound that has garnered attention due to its potential biological activities, particularly in the context of cancer treatment. This article reviews the synthesis, structure, and biological activity of this compound based on diverse academic and scientific sources.

Chemical Structure and Properties

The molecular formula for this compound is C18H19N5O3SC_{18}H_{19}N_{5}O_{3}S with a molecular weight of 385.44 g/mol. The compound features a unique oxolane ring and a triazoloquinoline moiety that contributes to its biological activity.

PropertyValue
Molecular Weight385.44 g/mol
Molecular FormulaC18H19N5O3S
LogP0.738
LogD0.7311
Polar Surface Area84.96 Ų
Hydrogen Bond Acceptors8
Hydrogen Bond Donors2

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include cyclization and functionalization processes. The synthesis pathways often aim to enhance the yield and purity of the final product while maintaining structural integrity.

Antiproliferative Effects

Research has shown that compounds with similar structures exhibit significant antiproliferative activity against various cancer cell lines. For instance, derivatives of triazoloquinoline have been tested against breast cancer (MCF-7) and prostate cancer (PC-3) cell lines. The growth-inhibitory potency is measured using the GI50 value, which indicates the concentration required to inhibit cell growth by 50%.

Case Study: Antiproliferative Activity Against Cancer Cell Lines

In a study evaluating several quinoline derivatives, including those structurally related to this compound:

CompoundMDA-MB-231 (GI50 µM)PC-3 (GI50 µM)
Compound A2228
Compound B3137
N-(oxolan...)<4748

These results indicate that certain derivatives can significantly reduce cell viability in a concentration-dependent manner. Compounds with GI50 values below 30 µM are considered highly potent.

The mechanism through which this compound exerts its effects may involve inhibition of key signaling pathways related to cell proliferation and survival. Compounds targeting heat shock proteins or specific kinases have shown promise in preclinical studies.

Q & A

Basic Research Questions

What are the recommended synthetic routes for N-[(oxolan-2-yl)methyl]-2-{[1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl}acetamide, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the preparation of the triazoloquinoline core followed by sulfanyl acetamide coupling. Key steps include:

  • Triazoloquinoline Formation : Cyclocondensation of quinoline precursors with triazole derivatives under reflux in ethanol .
  • Sulfanyl Acetamide Coupling : Thiol-alkylation using bromoacetamide intermediates in the presence of bases like NaH in DMF .
  • Oxolan Substituent Introduction : Nucleophilic substitution or Mitsunobu reactions to attach the oxolan-2-ylmethyl group .
    Optimization Tips :
  • Use temperature-controlled reactors (e.g., 60–80°C for cyclocondensation) .
  • Monitor reaction progress via TLC and purify intermediates via column chromatography .

Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms regiochemistry of the triazoloquinoline core and acetamide linkage .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., ESI-MS for [M+H]+ ion) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures >95% purity .
  • X-ray Crystallography : Resolves ambiguities in stereochemistry for crystalline derivatives .

Advanced Research Questions

How can structure-activity relationship (SAR) studies optimize the biological efficacy of this compound?

Methodological Answer:

  • Substituent Variation : Modify the oxolan methyl group (e.g., fluorophenyl or trifluoromethyl analogs) to enhance target binding .
  • Biological Assays : Screen derivatives against cancer cell lines (e.g., MTT assay) and bacterial strains (MIC testing) to correlate substituents with activity .
  • Computational Docking : Use Schrödinger Suite or AutoDock to predict interactions with kinases or DNA topoisomerases .

How can researchers resolve contradictions in reported biological activity data for triazoloquinoline derivatives?

Methodological Answer:

  • Standardized Assays : Adopt CLSI guidelines for antimicrobial testing or NCI-60 panels for anticancer screening to minimize variability .
  • Orthogonal Validation : Confirm hits using SPR (surface plasmon resonance) for target binding or transcriptomic profiling for mechanism elucidation .
  • Meta-Analysis : Aggregate data from PubChem BioAssay (AID 743255) to identify trends in activity-structure correlations .

What challenges arise in designing in vivo studies for this compound, and how can pharmacokinetics (PK) be improved?

Methodological Answer:

  • Solubility Issues : Use co-solvents (e.g., PEG-400) or nanoformulations to enhance bioavailability .
  • Metabolic Stability : Conduct microsomal assays (e.g., human liver microsomes) to identify metabolic soft spots .
  • PK Optimization : Introduce prodrug moieties (e.g., ester derivatives) to prolong half-life .

How can computational tools predict interaction mechanisms with biological targets?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Simulate binding stability with EGFR or Topoisomerase II using GROMACS .
  • QSAR Modeling : Develop predictive models using MOE or RDKit descriptors to prioritize synthesis targets .
  • Free Energy Calculations : Apply MM-PBSA to quantify binding affinities for lead optimization .

Experimental Design & Data Analysis

What strategies ensure compound stability during long-term storage?

Methodological Answer:

  • Storage Conditions : Store at -20°C in amber vials under argon to prevent oxidation .
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH) with HPLC monitoring .

How can reaction mechanisms for sulfanyl acetamide formation be validated experimentally?

Methodological Answer:

  • Kinetic Isotope Effects (KIE) : Use deuterated intermediates to probe rate-determining steps .
  • Trapping Experiments : Identify reactive intermediates (e.g., thiyl radicals) with spin traps like DMPO .

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